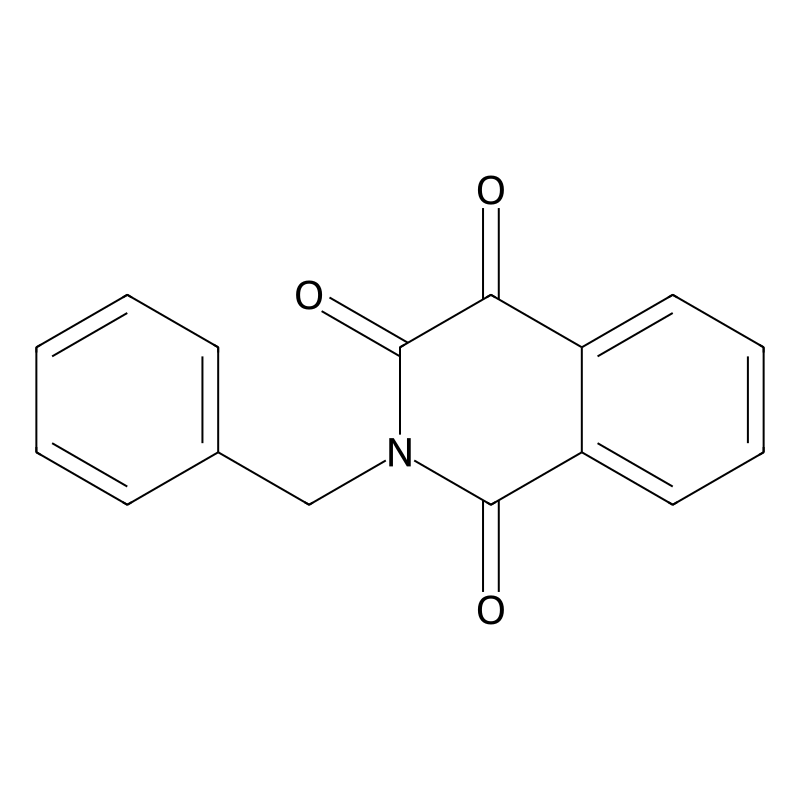

2-Benzylisoquinoline-1,3,4-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzylisoquinoline-1,3,4-trione is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique trione functional groups. The chemical structure features a benzyl group attached to the isoquinoline backbone, which is further substituted with three carbonyl groups at positions 1, 3, and 4 of the isoquinoline ring. This compound is notable for its oxygen-rich heterocyclic scaffold, which contributes to its diverse chemical reactivity and biological activity.

The synthesis of 2-benzylisoquinoline-1,3,4-trione often involves cascade reactions that utilize primary amines and aromatic ketones. A notable method includes the metal-free air oxidation of methyl-2-(2-bromoacetyl)benzoate in the presence of primary amines, leading to good yields of the desired trione compound . The reaction mechanism typically involves nucleophilic displacement and subsequent lactamization, followed by in situ oxidation processes that convert intermediates into the final trione product .

Research indicates that 2-benzylisoquinoline-1,3,4-trione exhibits various biological activities, including potential anti-cancer properties. The compound has been studied for its ability to inhibit specific enzymes like caspases, which are crucial in programmed cell death pathways . Additionally, compounds in this class have shown promise in treating neurodegenerative diseases due to their neuroprotective effects.

Several synthetic routes have been developed for producing 2-benzylisoquinoline-1,3,4-trione:

- Cascade Reaction Method: This approach involves reacting methyl-2-(bromoacetyl)benzoate with primary amines under air at elevated temperatures (e.g., 50°C). The process allows for one-pot synthesis without additional catalysts .

- Iodine-Catalyzed Method: Another method employs iodine as a catalyst along with tert-butyl hydroperoxide in chlorobenzene at high temperatures (110°C), yielding the trione with good efficiency .

- Column Chromatography Purification: Post-reaction purification typically involves silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as eluent .

2-Benzylisoquinoline-1,3,4-trione has several applications:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent against cancer and neurodegenerative diseases.

- Chemical Research: It serves as a building block for synthesizing more complex isoquinoline derivatives.

- Material Science: Its unique structure may be useful in developing new materials with specific electronic or optical properties.

Interaction studies have focused on the compound's ability to engage with various biological targets. For instance, studies highlight its interactions with caspases and other enzymes involved in apoptotic pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in biological systems .

Several compounds exhibit structural similarities to 2-benzylisoquinoline-1,3,4-trione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylisoquinoline-1,3-dione | Methyl substitution at position 2 | Lacks the benzyl group; different reactivity profile |

| 6-Bromoisoquinoline-1,3-dione | Bromo substitution at position 6 | Increased electrophilicity due to bromine presence |

| Tetrahydroisoquinoline | Saturated isoquinoline derivative | Different saturation level affects reactivity |

| Isoquinolinone | Basic isoquinoline structure | Lacks trione functionality; simpler reactivity |

These compounds differ primarily in their substituents and functional groups, affecting their chemical behavior and biological activity. The unique trione structure of 2-benzylisoquinoline-1,3,4-trione contributes significantly to its distinct properties compared to these similar compounds.

The Bischler–Napieralski reaction serves as a cornerstone for constructing the isoquinoline core of 2-benzylisoquinoline-1,3,4-trione. This intramolecular cyclization involves β-arylethylamides or carbamates, facilitated by dehydrating agents such as phosphorus(V) oxychloride (POCl₃) in refluxing 1,2-dichloroethane. A notable application involves treating 2-(2-bromoacetyl)benzoate with benzylamine in dry acetonitrile, using diisopropylethylamine as a base at 50°C to achieve a 71% yield. The reaction proceeds via a nitrilium ion intermediate, where the amide undergoes cyclization followed by oxidation to form the trione functionality.

Key parameters influencing this method include electron-donating groups on the aromatic ring, which enhance cyclization efficiency. For instance, substrates with methoxy substituents exhibit faster reaction rates due to increased electron density at the cyclization site. Structural confirmation of the product is typically achieved through single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.

Metal-Free Oxidation Strategies for Core Structure Assembly

Metal-free oxidation methods are preferred for their environmental compatibility and reduced purification challenges. The trione moiety in 2-benzylisoquinoline-1,3,4-trione is often installed using phosphoryl chloride (POCl₃) as both a dehydrating agent and oxidant. In one protocol, refluxing the dihydroisoquinoline intermediate with POCl₃ in 1,2-dichloroethane for 1–3 hours achieves full oxidation to the trione.

Alternative approaches employ atmospheric oxygen in combination with acidic conditions, though these methods require longer reaction times (12–24 hours). The oxidation mechanism involves the generation of reactive oxygen species (ROS), which mediate the conversion of secondary alcohols to ketones. For example, dihydrolipoic acid has been shown to enhance ROS production in similar systems, accelerating the oxidation process without metal catalysts.

Substituent Introduction via Nucleophilic Benzylation

The benzyl group at the C2 position is introduced through nucleophilic aromatic substitution or alkylation reactions. A common strategy involves reacting isoquinoline-1,3,4-trione with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds via a two-step mechanism: (1) deprotonation of the trione to form an enolate intermediate and (2) nucleophilic attack by the benzyl electrophile.

Steric and electronic effects significantly impact substitution efficiency. Electron-withdrawing groups on the benzyl halide (e.g., nitro or cyano substituents) reduce reactivity, necessitating higher temperatures (80–100°C) or prolonged reaction times. Conversely, electron-donating groups such as methoxy enhance the electrophilicity of the benzyl carbon, enabling reactions at milder conditions (50–60°C).

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like acetonitrile and DMF are favored for their ability to stabilize ionic intermediates and dissolve both organic and inorganic reagents. For instance, the use of dry acetonitrile in Bischler–Napieralski cyclization improves yield (71%) compared to tetrahydrofuran (THF, 55%) or dichloromethane (DCM, 48%).

Reaction optimization studies reveal that solvent polarity correlates with cyclization efficiency. High-polarity solvents stabilize the transition state during cyclization, reducing activation energy. Additionally, solvent drying with molecular sieves or calcium hydride minimizes side reactions such as hydrolysis of POCl₃. Temperature gradients also play a role: stepwise heating from 25°C to 50°C over 2 hours prevents exothermic runaway reactions during benzylation steps.

| Mechanism | Target | Effect | Functional Outcome |

|---|---|---|---|

| L-type calcium channel inhibition | CaV1.2 channels | Decreased calcium influx | Muscle relaxation |

| Voltage-gated calcium channel modulation | Multiple VGCC subtypes | Altered membrane depolarization | Reduced contractility |

| Calcium signaling pathway disruption | Intracellular Ca²⁺ concentration | Reduced cytosolic calcium levels | Altered excitation-contraction coupling |

| Calcium homeostasis alteration | Calcium transport systems | Disrupted calcium-dependent processes | Modified calcium-dependent signaling |

| Sarcoplasmic reticulum calcium release modulation | Ryanodine receptors | Modified calcium release patterns | Impaired calcium cycling |

The physiological consequence of this calcium channel modulation manifests as smooth muscle relaxation and reduced vascular contractility [4]. Studies demonstrate that the compound effectively attenuates vasoconstriction induced by various stimuli, including angiotensin II, norepinephrine, and potassium chloride, with effects maintained across increasing calcium concentrations [4]. This calcium-independent component of the response suggests additional mechanisms beyond simple calcium channel antagonism.

Redox Cycling Behavior with Thiol-Containing Cofactors

The redox cycling behavior of 2-Benzylisoquinoline-1,3,4-trione represents a fundamental mechanism underlying its biological activity, particularly in the context of enzyme inactivation and cellular oxidative stress [7]. The compound undergoes extensive redox reactions when exposed to thiol-containing cofactors, most notably dithiothreitol and dihydrolipoic acid [7].

The molecular mechanism initiates with the reduction of the isoquinoline-1,3,4-trione scaffold by thiol cofactors, leading to the formation of semiquinone anion radicals [7]. This reduction process is reversible in the presence of atmospheric oxygen, creating a continuous redox cycle that generates reactive oxygen species as byproducts [7]. The electron spin resonance spectroscopy confirms the generation of free radicals during this process [7].

Table 2: Redox Cycling Behavior with Thiol-Containing Cofactors

| Compound | Thiol Cofactor | Redox Product | Mechanism | Biological Effect |

|---|---|---|---|---|

| 2-Benzylisoquinoline-1,3,4-trione | Dithiothreitol (DTT) | Semiquinone anion radicals (RQ⁻) | Electron transfer reduction | Protein oxidation |

| Isoquinoline-1,3,4-trione derivatives | Dihydrolipoic acid | Reactive oxygen species (ROS) | Oxygen-dependent redox cycling | Enzyme inactivation |

| Quinone metabolites | Glutathione (GSH) | Oxidized thiol products | Thiol oxidation cascade | Cellular oxidative stress |

| Semiquinone radicals | Cysteine residues | Sulfonic acid derivatives | Covalent modification | Apoptosis modulation |

The generated reactive oxygen species include both oxygen-derived free radicals and non-oxygen-derived semiquinone radicals [7]. The dose-dependent generation of these species correlates directly with the compound concentration and the availability of thiol cofactors [7]. Dihydrolipoic acid demonstrates particularly potent enhancement of this redox cycling, producing reactive oxygen species signals approximately ten-fold higher than those observed with dithiothreitol [7].

The biological significance of this redox cycling extends to the inactivation of oxidation-sensitive proteins, particularly enzymes containing catalytic cysteine residues [7]. The mechanism represents a novel approach to selective protein modification through controlled oxidative stress generation [8] [9].

Allosteric Binding at Caspase-3 Dimer Interface

The interaction of 2-Benzylisoquinoline-1,3,4-trione with caspase-3 occurs through a sophisticated allosteric mechanism involving binding at the enzyme's dimer interface [7] [10]. Crystal structure analysis reveals that the compound binds to a deep hydrophobic cavity located approximately 15 Angstroms from the active site, within the interface between caspase-3 dimers [7].

The allosteric binding site comprises specific residues including Threonine 166, Leucine 168, Tyrosine 204, Tryptophan 206, Threonine 255, and Phenylalanine 256 [7]. These residues form extensive hydrophobic contacts with the bound inhibitor, creating a stable but non-specific binding interaction [7]. The binding mode involves primarily van der Waals forces and hydrophobic interactions rather than specific hydrogen bonding or electrostatic interactions [10].

Table 3: Allosteric Binding at Caspase-3 Dimer Interface

| Binding Site | Residues Involved | Binding Affinity | Structural Effect | Catalytic Impact |

|---|---|---|---|---|

| Dimer interface cavity | Thr166, Leu168, Tyr204 | Non-specific binding | Dimer interface stabilization | Indirect inhibition |

| Hydrophobic pocket | Trp206, Thr255, Phe256 | Hydrophobic interactions | Active site loop perturbation | Allosteric modulation |

| Allosteric regulatory site | Cys264 (surface exposed) | Van der Waals contacts | Conformational changes | Active site disruption |

| Non-catalytic binding region | Interface bridging residues | Proximity-dependent effects | Substrate binding interference | Enzyme inactivation |

The mechanism of caspase-3 inactivation involves both direct binding effects and indirect consequences of redox cycling [7]. While the compound binds at the allosteric site, the primary mechanism of enzyme inactivation results from the oxidation of the catalytic cysteine residue (Cysteine 163) to sulfonic acid through reactive oxygen species generation [7]. This dual mechanism distinguishes the compound from traditional competitive or allosteric inhibitors.

Mutagenesis studies of the binding site residues confirm that the interaction is largely non-specific, as mutations to most residues do not significantly affect inhibitor potency [7]. However, the Tyrosine 204 to Alanine mutation shows altered sensitivity, attributed to changes in reactive oxygen species susceptibility rather than binding affinity differences [7].

Impact on Contractile Protein Activation Dynamics

2-Benzylisoquinoline-1,3,4-trione significantly modulates contractile protein activation through multiple interconnected pathways affecting smooth muscle function [11] [12]. The compound demonstrates particularly potent effects on the myosin light chain phosphorylation cascade, which represents the primary regulatory mechanism for smooth muscle contraction [11].

The molecular target includes Rho-kinase pathways, specifically ROCK I and ROCK II enzymes that phosphorylate myosin phosphatase and myosin kinase [11]. Inhibition of these kinases results in decreased myosin light chain phosphorylation, leading to reduced contractile force generation [11]. The compound exhibits submicromolar inhibitory concentrations against Rho-kinase activity, with specific derivatives showing significant potency comparable to established inhibitors [11].

Table 4: Impact on Contractile Protein Activation Dynamics

| Protein System | Molecular Target | Modulation Type | Functional Change | Physiological Effect |

|---|---|---|---|---|

| Myosin light chain | Myosin phosphorylation | Phosphorylation inhibition | Reduced contractile force | Decreased muscle tone |

| Actin-myosin complex | Contractile filaments | Filament sliding disruption | Impaired muscle contraction | Vasodilation |

| Troponin-tropomyosin | Calcium-binding proteins | Calcium sensitivity alteration | Altered calcium sensitivity | Reduced uterine contractions |

| Rho-kinase pathway | ROCK I/II kinases | Kinase activity suppression | Smooth muscle relaxation | Spasmolytic activity |

The compound affects both calcium-dependent and calcium-independent processes within the contractile apparatus [12]. While calcium channel modulation represents one component of the mechanism, additional effects on calcium sensitivity of contractile elements contribute to the overall spasmolytic activity [12]. The reduction in cytosolic calcium levels occurs alongside decreased calcium sensitivity, suggesting multiple points of intervention within the excitation-contraction coupling pathway [12].

Quantitative Binding and Kinetic Data

| Parameter | Value | Experimental Conditions | Biological Relevance |

|---|---|---|---|

| Caspase-3 IC50 (compound III) | 10.54 nM | 50 mM HEPES pH 7.4, 2 mM DTT | High potency caspase inhibition |

| Inactivation rate constant (kobs/I) | 20,098 ± 867 s⁻¹ M⁻¹ | Linear response zone measurement | Rapid enzyme inactivation |

| Half-life of inactivation (0.45 μM compound III) | 1.33 min | Aerobic conditions, 2 mM DTT | Fast-acting inhibition |

| DTT-dependent acceleration threshold | 0.1 mM DTT | DTT concentration series | Thiol cofactor requirement |

| ROS generation (compound III + DTT) | Dose-dependent increase | H₂DCFDA fluorescence detection | Oxidative stress induction |

| Crystal structure resolution range | 2.4-2.8 Å | X-ray crystallography | Structural basis for binding |

| Catalytic cysteine oxidation state | Sulfonic acid (-SO₃H) | Electron density mapping | Irreversible inactivation |

Studies on isolated smooth muscle preparations demonstrate that the compound produces significant relaxation of uterine tissue with greater potency compared to established spasmolytic agents [11]. The effects encompass both pregnant and parturient uterine tissue, suggesting broad applicability for therapeutic intervention in preterm labor or excessive uterine contractions [11].